Bemoradan is derived from the benzoxazine scaffold, which is known for its presence in several pharmaceutical agents. This compound is classified under pyridazinones, a group noted for their diverse biological activities, including cardiotonic effects. The chemical structure of Bemoradan allows it to interact with specific biological targets, making it a candidate for therapeutic applications in cardiovascular diseases .
The synthesis of Bemoradan involves several key steps, primarily starting from commercially available precursors. The general synthetic route includes:
The synthesis parameters typically include controlled temperatures and specific reaction times to optimize yield and purity .
Bemoradan's molecular structure can be represented by its chemical formula . The compound features a pyridazinone core, which is essential for its biological activity. Key structural characteristics include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the molecular structure and purity of synthesized compounds .
Bemoradan participates in various chemical reactions that are crucial for its synthesis and functionalization:
The reactivity of Bemoradan can be influenced by factors such as pH, temperature, and the presence of catalysts .
Bemoradan exhibits its pharmacological effects primarily through the inhibition of specific enzymes involved in cyclic adenosine monophosphate (cAMP) metabolism. The mechanism involves:
Bemoradan exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's behavior in biological systems and its suitability for pharmaceutical formulations .
Bemoradan has several promising applications in scientific research and medicine:
Research continues to explore the full potential of Bemoradan and its derivatives in various therapeutic contexts, highlighting its relevance in modern medicinal chemistry .
The therapeutic application of PDE inhibitors began with non-selective xanthines like theophylline, used for their bronchodilatory, inotropic, and diuretic properties. Early research (1980s–1990s) focused on broad-spectrum PDE inhibitors to enhance cardiac contractility in heart failure. However, these first-generation inhibitors, such as the bipyridine derivatives milrinone and inamrinone, were limited by systemic toxicity, including arrhythmias and hypotension, due to their non-specific PDE targeting [2].
A paradigm shift occurred with the discovery of the PDE superfamily’s isoenzyme diversity. Researchers identified tissue-specific PDE subtypes: PDE-III (cGMP-inhibited cAMP PDE) in cardiac and vascular smooth muscle, and PDE-IV (cAMP-specific) in inflammatory cells. This spurred efforts to design isoenzyme-selective inhibitors. Rolipram, an early PDE-IV inhibitor, became a key tool compound for distinguishing PDE subtypes, but its negligible cardiac activity highlighted the need for inhibitors targeting PDE-III isoforms predominant in myocardial tissue [2] [4]. This era laid the groundwork for Bemoradan—a compound optimized for the "rolipram-insensitive" cardiac PDE (later characterized as PDE-III).
Bemoradan (7-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-2H-1,4-benzoxazin-3(4H)-one) was identified in the early 1990s as a novel positive inotropic agent. Initial biochemical studies characterized its potent and selective inhibition of the rolipram-insensitive cAMP phosphodiesterase (RIPDE, PDE-III) in canine cardiac muscle. Unlike rolipram, which inhibited only the rolipram-sensitive subtype (RSPDE, PDE-IV), Bemoradan exhibited biphasic inhibition of the total cardiac PDE fraction. When RSPDE was suppressed by rolipram, Bemoradan’s inhibition curve became monophasic, confirming its specificity for RIPDE [1] [4].
Mechanistic studies revealed competitive inhibition against the RIPDE subtype. Lineweaver-Burk analysis demonstrated a very low inhibitory constant (Ki = 0.023 µM), significantly outperforming contemporaries like pimobendan (Ki = 0.065 µM), indolidan (Ki = 0.09 µM), and imazodan (Ki = 0.60 µM) [1] [4]. This potency translated to functional effects: by elevating cardiomyocyte cAMP levels, Bemoradan enhanced calcium cycling and sarcomeric contraction force (positive inotropy). Crucially, it showed minimal activity against Type I (Ca²⁺/calmodulin-dependent) and Type II (cGMP-stimulated) PDEs in ventricular tissue, underscoring its selectivity [1].
Table 1: Potency of Bemoradan and Comparators Against Canine Cardiac RIPDE
Compound | Inhibition Constant (Ki, µM) | Relative Potency vs. Imazodan |
---|---|---|
Bemoradan | 0.023 | ~26x |
Pimobendan | 0.065 | ~9x |
Indolidan | 0.090 | ~7x |
Imazodan | 0.60 | 1x (Reference) |
Research on Bemoradan extended beyond its core PDE-III inhibition, exploring structural optimization and mechanisms:
Structure-Activity Relationship (SAR) Studies: Analogues replacing the benzoxazine oxygen with sulfur (benzothiazinyl derivatives) or selenium were synthesized. The sulfur analogue exhibited comparable or slightly enhanced in vitro PDE-III inhibition and intravenous cardiotonic activity. However, its oral efficacy was inferior to Bemoradan, likely due to metabolic instability via oxidation and Pummerer rearrangement. Removal of the heteroatom (yielding Y-590) retained activity, while N-methylation of the benzoxazine/benzothiazine ring consistently reduced potency [5].
In Vivo Cardiotonic Effects: Bemoradan demonstrated potent, long-acting positive inotropic effects in anesthetized dog models following intravenous administration. Its ability to increase cardiac contractility (dP/dtmax) without disproportionate tachycardia suggested improved hemodynamic efficiency versus earlier PDE inhibitors [5].
Table 2: Cardiotonic Activity of Bemoradan and Key Structural Analogues
Compound (Core Structure) | Heteroatom (Y) | R Group | Relative PDE-III Inhibition | In Vivo Cardiotonic Efficacy (IV) |
---|---|---|---|---|
Bemoradan | O | H | ++++ | ++++ |
Sulfur Analog (4a) | S | H | ++++ | ++++ |
Des-Heteroatom (3a, Y-590) | None | H | ++++ | ++++ |
Selenium Analog (5) | Se | H | + | + |
N-Methyl Bemoradan (2b) | O | CH₃ | ++ | ++ |
N-Methyl Sulfur (4b) | S | CH₃ | ++ | ++ |
++++ = High, + = Low; Source: [5]
Research on Bemoradan ultimately declined as drug development shifted towards PDE3 inhibitors with improved safety profiles or non-PDE-targeted heart failure therapies. Nevertheless, it remains a pharmacologically significant tool for understanding cardiac PDE-III isoform function and inhibitor design.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: